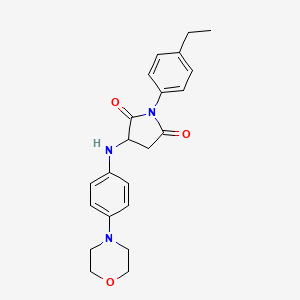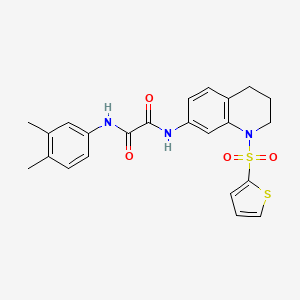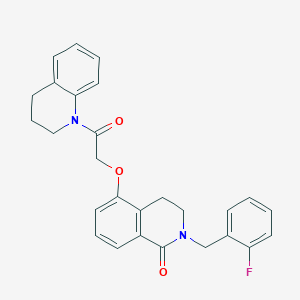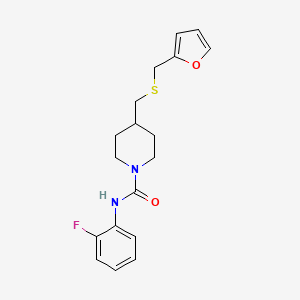![molecular formula C17H26N6O3 B2650160 1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923484-89-3](/img/structure/B2650160.png)
1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of purines and triazines can be quite diverse, depending on the specific substituents present on the ring. Common reactions include electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its charge distribution .Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-HIV, and Antimicrobial Activities
Research on triazino and triazolo[4,3-e]purine derivatives, including structures related to 1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, has revealed promising anticancer, anti-HIV-1, and antimicrobial properties. Certain compounds within this chemical class have shown considerable activity against melanoma, non-small lung cancer, and breast cancer. Additionally, moderate anti-HIV-1 activity and significant antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus have been documented, highlighting the potential of these compounds in medical applications (Ashour et al., 2012).
Antiviral Activity
The synthesis and antiviral activity evaluation of imidazo[1,2-a]-s-triazine nucleosides and their analogues have contributed to understanding the antiviral properties of purine analogues. Studies have identified moderate activity against rhinoviruses at non-toxic levels, suggesting a potential pathway for developing new antiviral agents based on purine analogues (Kim et al., 1978).
Antitumor and Vascular Relaxing Effects
Research into novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share structural similarities with the specified compound, has demonstrated antitumor activity and a potential for vascular relaxing effects. These findings indicate the versatility of purine derivatives in developing therapeutics for cancer and cardiovascular diseases (Ueda et al., 1987).
Psychotropic Potential
Studies on 8-aminoalkyl derivatives of purine-2,6-dione have explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activities. This research suggests that modifications of the purine-2,6-dione structure can yield compounds with antidepressant and anxiolytic properties, highlighting the therapeutic potential of purine derivatives in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Crystal Structure Insights
The crystal structure analysis of compounds related to 1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione provides valuable insights into the intermolecular interactions and geometry of purine derivatives. This information is crucial for understanding the molecular basis of their biological activities and for guiding the design of new therapeutic agents (Karczmarzyk et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-6-26-8-7-23-16-18-14-13(21(16)10-12(4)19-23)15(24)22(9-11(2)3)17(25)20(14)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDNCQYCOVANMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17483669 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine](/img/structure/B2650077.png)
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)



![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)